molecular formula C16H15NO2 B7855377 N-(3-Methoxyphenyl)Cinnamamide

N-(3-Methoxyphenyl)Cinnamamide

Cat. No.: B7855377
M. Wt: 253.29 g/mol
InChI Key: GVTLFGJNTIRUEG-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl) cinnamamide: is an organic compound with the molecular formula C16H15NO2. It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group on the phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Traditional Chemical Synthesis:

      Condensation Reaction: The compound can be synthesized through the condensation of 3-methoxyaniline with cinnamic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      Amidation Reaction: Another method involves the amidation of cinnamoyl chloride with 3-methoxyaniline in the presence of a base like triethylamine (TEA) in an organic solvent.

  • Enzymatic Synthesis:

      Continuous-Flow Microreactors: A highly efficient method involves the use of Lipozyme® TL IM as a catalyst in continuous-flow microreactors.

Industrial Production Methods:

  • The industrial production of N-(3-Methoxyphenyl) cinnamamide typically involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of continuous-flow microreactors is also gaining popularity due to their ability to provide high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Methoxyphenyl) cinnamamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • N-(3-Methoxyphenyl) cinnamamide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Medicine:

Industry:

  • It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-Benzyl-p-coumaramide
  • N-Benzylcaffeamide
  • N-Benzylferulamide

Comparison:

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of cinnamoyl chloride (4.25 g, 25.6 mmol) in acetone (25 mL) was added to a solution of 3-methoxyaniline (2.74 mL, 24.4 mmol) and anhydrous K2CO3 (3.7 g, 26.8 mmol) in acetone-ice (28 mL-28 g) and the resulting reaction mixture was stirred at rt for 3 h. The reaction mixture was then poured into ice water, filtered, and washed with water. Recrystallization from EtOH gave N-(3-methoxyphenyl)cinnamamide (intermediate 13) (4.56 g, 74%) as a white solid.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
acetone ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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